molecular formula C11H14ClN3O2S B1372392 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride CAS No. 1803586-99-3

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Cat. No.: B1372392
CAS No.: 1803586-99-3
M. Wt: 287.77 g/mol
InChI Key: AOVZTABTIPEZTE-UHFFFAOYSA-N
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Description

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3O2S It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride typically involves the reaction of piperazine with benzonitrile derivatives under specific conditions. One common method includes the sulfonylation of piperazine followed by the introduction of the benzonitrile group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or nitrile groups.

Scientific Research Applications

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler structure with similar nitrogen-containing ring.

    Benzonitrile: Contains the nitrile group but lacks the piperazine ring.

    Sulfonyl Derivatives: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is unique due to its combination of the piperazine ring, sulfonyl group, and benzonitrile moiety This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds

Properties

IUPAC Name

2-piperazin-1-ylsulfonylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVZTABTIPEZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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